molecular formula C11H17N B2729907 2-Methyl-2-(4-methylphenyl)propan-1-amine CAS No. 786602-39-9

2-Methyl-2-(4-methylphenyl)propan-1-amine

Cat. No. B2729907
CAS RN: 786602-39-9
M. Wt: 163.264
InChI Key: QTFRWGMKUZJXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-methylphenyl)propan-1-amine, also known as MMPPA or 4-methyl-2-phenyl-2-propylamine, is an organic compound belonging to the class of amines. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MMPPA has numerous applications in the synthesis of organic compounds, such as the synthesis of chiral ligands, the synthesis of peptide and peptidomimetics, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes.

Scientific Research Applications

1. Structural Analysis and Computational Studies

A study conducted by Nycz et al. (2011) involved characterizing several cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one. This research utilized FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction to determine the structures of these compounds. Computational methods like density functional theory (DFT) and TDDFT were applied to optimize geometries and predict electronic spectra, aiding in understanding the molecular structure and properties of compounds like 2-Methyl-2-(4-methylphenyl)propan-1-amine (Nycz et al., 2011).

2. Pharmacological Characterization in Opioid Receptors

Research by Grimwood et al. (2011) characterized a compound structurally similar to this compound, investigating its interaction with κ-opioid receptors. This study provided insight into the binding affinities of similar compounds to various opioid receptors, contributing to the understanding of their pharmacological profile and potential therapeutic applications (Grimwood et al., 2011).

3. Catalytic Transfer Hydrogenation Studies

A study by Samec and Bäckvall (2002) explored the transfer hydrogenation of imines to amines, where propan-2-ol (closely related to this compound) played a significant role. This research contributes to the understanding of catalytic processes involving similar compounds, which is valuable in synthetic chemistry and industrial applications (Samec & Bäckvall, 2002).

4. Metabolic Studies and Detectability

Welter et al. (2014) conducted a study on the metabolism and detectability of amphetamines, including isomers like 2-methyl-amphetamine. This research provides valuable insights into the metabolic pathways and potential detection methods for substances structurally related to this compound in biological samples, which is crucial for clinical and forensic toxicology (Welter et al., 2014).

5. Corrosion Inhibition Research

A study by Gao et al. (2007) synthesized tertiary amines, including compounds similar to this compound, to evaluate their inhibitive performance on carbon steel corrosion. This research provides insights into the potential application of such compounds as corrosion inhibitors, which is important for material science and engineering (Gao et al., 2007).

properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFRWGMKUZJXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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